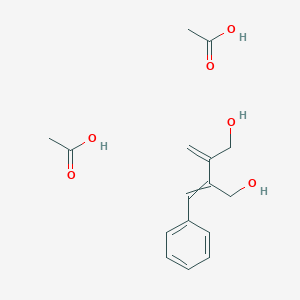![molecular formula C14H13ClN2O4S B14193608 N-[1-(4-Chlorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide CAS No. 909120-55-4](/img/structure/B14193608.png)
N-[1-(4-Chlorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-Chlorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a nitro group and a 4-chlorophenyl ethyl group
Métodos De Preparación
The synthesis of N-[1-(4-Chlorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 1-(4-chlorophenyl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product. The product is then purified by recrystallization or column chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
N-[1-(4-Chlorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, where the ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Aplicaciones Científicas De Investigación
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a reagent in organic synthesis.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Due to its sulfonamide structure, it has been explored for its potential use as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[1-(4-Chlorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the compound’s biological effects. The nitro group can also undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparación Con Compuestos Similares
N-[1-(4-Chlorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide can be compared with other similar compounds, such as:
N-[1-(4-Chlorophenyl)ethyl]-4-aminobenzene-1-sulfonamide: This compound has an amino group instead of a nitro group, which can result in different biological activities and chemical reactivity.
N-[1-(4-Chlorophenyl)ethyl]-4-methylbenzene-1-sulfonamide: This compound has a methyl group instead of a nitro group, which can affect its solubility and interaction with biological targets.
N-[1-(4-Chlorophenyl)ethyl]-4-hydroxybenzene-1-sulfonamide: This compound has a hydroxy group instead of a nitro group, which can influence its chemical stability and reactivity.
Propiedades
Número CAS |
909120-55-4 |
|---|---|
Fórmula molecular |
C14H13ClN2O4S |
Peso molecular |
340.8 g/mol |
Nombre IUPAC |
N-[1-(4-chlorophenyl)ethyl]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H13ClN2O4S/c1-10(11-2-4-12(15)5-3-11)16-22(20,21)14-8-6-13(7-9-14)17(18)19/h2-10,16H,1H3 |
Clave InChI |
GRPXFWYEGNBKII-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14193534.png)
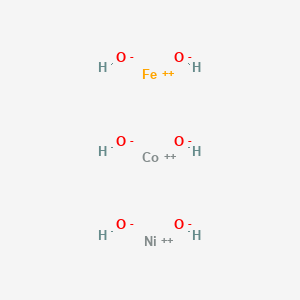

![(2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14193544.png)
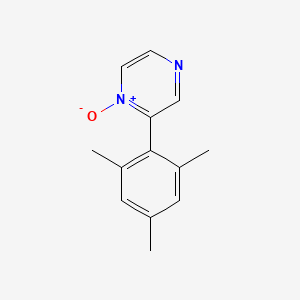
![3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione](/img/structure/B14193550.png)
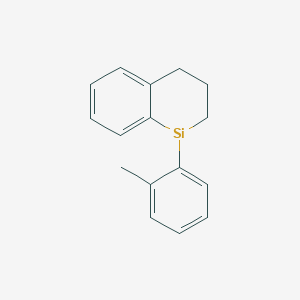
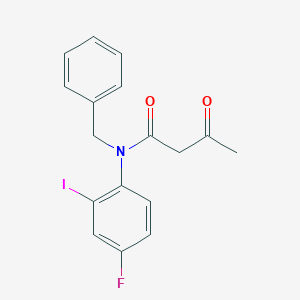
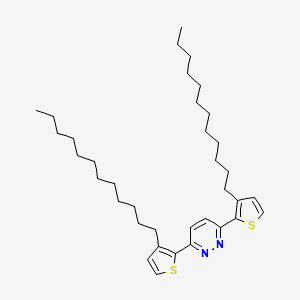

![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate](/img/structure/B14193570.png)
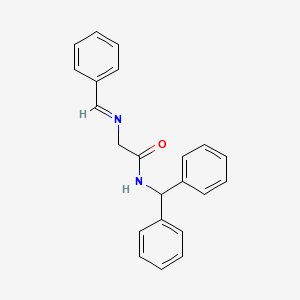
![1-[4-(Difluoromethoxy)phenyl]-2-(pyridin-3-yl)ethane-1,2-dione](/img/structure/B14193584.png)
